1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate is a complex chemical compound with the molecular formula . This compound is an ester derived from eicosatetraenoic acid and glycerol. It is recognized for its biological significance as an endogenous metabolite and exhibits notable chemical properties that are of interest in various scientific fields .
The compound is classified as a fatty acid ester. It is synthesized through the esterification of eicosatetraenoic acid, a polyunsaturated fatty acid, with glycerol. The resulting structure features multiple double bonds, which are characteristic of unsaturated fatty acids. Its classification places it within the broader category of lipid compounds, which play crucial roles in biological membranes and metabolic processes .
The synthesis of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate typically involves the following steps:
The molecular structure of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate features a glycerol backbone with four double bonds in the fatty acid chain:
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate can participate in several types of chemical reactions:
The mechanism of action for 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate involves its interaction with cellular membranes and receptors:
The physical properties of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate include:
Key chemical properties include:
This compound's unique structure imparts distinct reactivity patterns compared to similar compounds .
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate has several applications across various scientific fields:
This multifaceted compound continues to be a subject of interest due to its diverse applications and significant biological implications.
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate, universally designated as 2-arachidonoylglycerol (2-AG), functions as a primary endogenous ligand within the endocannabinoid system. Isolated initially from canine gut and rat brain tissues, 2-AG demonstrates high-affinity binding to both CB1 and CB2 receptors, with Ki values in the low nanomolar range (3–5 nM for CB1; 3–75 nM for CB2) [1] [10]. As the most abundant monoacylglycerol in mammalian brain tissue (~5–10 nmol/g), it serves as a key retrograde signaling molecule in synaptic plasticity [1]. Its biosynthesis occurs on-demand via phospholipase C (PLC)-mediated hydrolysis of membrane phospholipids, followed by diacylglycerol lipase (DAGL) conversion to 2-AG—a calcium-dependent process distinct from other endocannabinoids [1] [7].
Table 1: Biosynthetic and Degradative Pathway of 2-AG
Process | Key Enzymes | Products |
---|---|---|
Biosynthesis | Phospholipase C (PLC) | Diacylglycerol (DAG) |
Diacylglycerol Lipase (DAGL) | 2-AG | |
Degradation | Monoacylglycerol Lipase (MAGL) | Glycerol + Arachidonic Acid |
FAAH/ABHD Hydrolases | Hydrolyzed metabolites |
2-AG and anandamide (AEA) represent the two best-characterized endocannabinoids, yet exhibit divergent neuromodulatory mechanisms. Structurally, 2-AG is an arachidonate esterified glycerol, while AEA is an arachidonate-conjugated ethanolamide. Functionally, 2-AG acts as a full agonist at CB1 receptors, whereas AEA functions as a partial agonist [7] [8]. This efficacy difference translates to distinct physiological roles:
Table 2: Pharmacological Comparison of 2-AG and Anandamide
Property | 2-AG | Anandamide (AEA) |
---|---|---|
Receptor Efficacy | Full agonist (CB1/CB2) | Partial agonist (CB1/CB2) |
Brain Concentration | 5–10 nmol/g | 0.1–1 nmol/g |
Primary Synthesis | PLC/DAGL pathway | NAPE-PLD pathway |
Primary Degradation | MAGL | FAAH |
Calcium Dependency | Yes | No |
The binding behavior of 2-AG to cannabinoid receptors exhibits subtype-specific nuances:
Degradation involves enzymatic hydrolysis primarily by MAGL (>85% in the brain), with minor roles for FAAH and ABHD6/12 hydrolases. This tight metabolic control confines 2-AG signaling spatially and temporally [1].
Table 3: Cannabinoid Receptor Affinity Profiles
Compound | CB1 Ki (nM) | CB2 Ki (nM) | Efficacy |
---|---|---|---|
2-AG | 5.05–80.3 | 3.13–75.3 | Full agonist |
Anandamide | 39–89 | 281–>1000 | Partial agonist |
Δ9-THC | 5.05–80.3 | 3.13–75.3 | Partial agonist |
CBD | >10,000 | >10,000 | Antagonist |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1